2-(Azetidin-3-yl)-3-phenylpyridine
Description
2-(Azetidin-3-yl)-3-phenylpyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an azetidine ring (a strained 3-membered nitrogen-containing ring) and at the 3-position with a phenyl group. This structure combines the aromaticity of pyridine and phenyl groups with the unique conformational constraints of azetidine.
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-16-14(13)12-9-15-10-12/h1-8,12,15H,9-10H2 |
InChI Key |
VYCJPQIGAAPKND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-phenylpyridine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a simple and efficient route for preparing heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Azetidin-3-yl)-3-phenylpyridine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing complex heterocyclic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy.
Comparison with Similar Compounds
Structural Features
- Core Pyridine Ring: The pyridine moiety is common across analogs, but substituent positions and types vary significantly. For example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives (): These feature amino, chloro, and substituted phenyl groups, contrasting with the azetidine and phenyl groups in the target compound. Azetidine-containing analogs (e.g., ): The compound 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile includes azetidine but fused with larger heterocycles, differing in steric and electronic profiles .
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopic Data :
Key Research Findings and Limitations
- Research Gaps: No direct data on this compound exist in the provided evidence. Comparisons rely on structural analogs.
- Notable Trends: Azetidine’s strain enhances reactivity compared to pyrrolidine or piperidine analogs. Substituted phenyl groups improve lipophilicity, impacting solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
